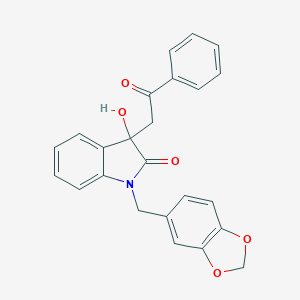
Anticancer agent 129
Übersicht
Beschreibung
Anticancer agent 129 is a quinoline derivative that has shown promising anticancer activity. This compound is part of a broader class of quinoline-based anticancer agents, which are known for their ability to inhibit various cancer cell lines . The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for cancer treatment.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Antikrebsmittel 129 beinhaltet die Bildung eines Chinolingerüsts. Eine gängige Methode beinhaltet die Kondensation von Anilinderivaten mit β-Ketoestern, gefolgt von Cyclisierung und anschließender Funktionalisierung, um die gewünschten Substituenten einzuführen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung saurer oder basischer Katalysatoren mit Temperaturen von Raumtemperatur bis zu Rückflussbedingungen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Antikrebsmittel 129 kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und verwendet häufig kontinuierliche Fließreaktoren und automatisierte Systeme, um eine gleichbleibende Produktion zu gewährleisten. Reinigungsschritte wie Umkristallisation oder Chromatographie werden verwendet, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Antikrebsmittel 129 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Reduktion: Reduktionsreaktionen können den Chinolinring modifizieren, was möglicherweise seine Antikrebsaktivität verändert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinolinderivate, die jeweils eine potenzielle Antikrebsaktivität besitzen. Diese Modifikationen können zu Verbindungen mit verbesserter Wirksamkeit oder reduzierter Toxizität führen .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese anderer biologisch aktiver Verbindungen verwendet.
Biologie: Untersucht wird seine Fähigkeit, die Proliferation von Krebszellen zu hemmen und Apoptose zu induzieren.
Medizin: Potenzieller Therapeutikum zur Behandlung verschiedener Krebsarten, einschließlich Brust-, Lungen- und Darmkrebs.
Industrie: Kann bei der Entwicklung neuer Antikrebsmedikamente und -formulierungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von Antikrebsmittel 129 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen innerhalb von Krebszellen. Es ist bekannt, dass es wichtige Enzyme und Signalwege hemmt, die für das Überleben und die Proliferation von Krebszellen essentiell sind. Beispielsweise kann es Topoisomerasen, Kinasen oder andere Proteine hemmen, die an der Zellzyklusregulation beteiligt sind . Dies führt zu einem Zellzyklusarrest, Apoptose und letztendlich zur Reduzierung des Tumorwachstums.
Ähnliche Verbindungen:
Chinolinderivate: Andere Chinolin-basierte Antikrebsmittel umfassen Verbindungen wie Camptothecin und Chinacrin, die ebenfalls eine signifikante Antikrebsaktivität aufweisen.
Stickstoffheterocyclen: Verbindungen wie Pyrimidin-, Carbazol- und Indolderivate sind ebenfalls für ihre Antikrebsaktivität bekannt.
Einzigartigkeit: Antikrebsmittel 129 zeichnet sich durch seine spezifischen molekularen Wechselwirkungen und die Fähigkeit aus, durch verschiedene chemische Reaktionen modifiziert zu werden. Seine einzigartige Struktur ermöglicht eine gezielte Hemmung des Wachstums von Krebszellen, was es zu einer wertvollen Ergänzung im Arsenal von Antikrebsmitteln macht .
Zusammenfassend lässt sich sagen, dass Antikrebsmittel 129 eine vielversprechende Verbindung mit einem erheblichen Potenzial in der Krebsbehandlung darstellt. Seine einzigartige Struktur, seine vielseitige chemische Reaktivität und seine breite Palette an Anwendungen machen es zu einem wertvollen Forschungs- und Entwicklungsobjekt.
Wirkmechanismus
The mechanism of action of anticancer agent 129 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. For example, it may inhibit topoisomerases, kinases, or other proteins involved in cell cycle regulation . This leads to cell cycle arrest, apoptosis, and ultimately, the reduction of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Other quinoline-based anticancer agents include compounds like camptothecin and quinacrine, which also exhibit significant anticancer activity.
Nitrogen Heterocycles: Compounds such as pyrimidine, carbazole, and indole derivatives are also known for their anticancer properties.
Uniqueness: Anticancer agent 129 stands out due to its specific molecular interactions and the ability to be modified through various chemical reactions. Its unique structure allows for targeted inhibition of cancer cell growth, making it a valuable addition to the arsenal of anticancer agents .
Eigenschaften
Molekularformel |
C18H17N3 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine |
InChI |
InChI=1S/C18H17N3/c19-17-14-8-4-5-9-16(14)20-18-15(17)10-11-21(18)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,19,20) |
InChI-Schlüssel |
ZCZQCKJQIGWLFR-UHFFFAOYSA-N |
SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)N)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214697.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)


![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
